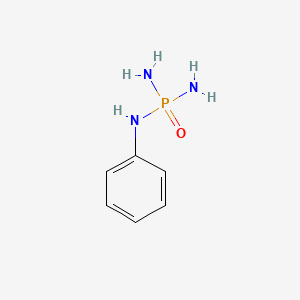

N-Phenylphosphoric triamide

CAS No.: 40249-62-5

Cat. No.: VC17177456

Molecular Formula: C6H10N3OP

Molecular Weight: 171.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40249-62-5 |

|---|---|

| Molecular Formula | C6H10N3OP |

| Molecular Weight | 171.14 g/mol |

| IUPAC Name | N-diaminophosphorylaniline |

| Standard InChI | InChI=1S/C6H10N3OP/c7-11(8,10)9-6-4-2-1-3-5-6/h1-5H,(H5,7,8,9,10) |

| Standard InChI Key | OMPVAQNHVHNJEC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)NP(=O)(N)N |

Introduction

Chemical Identity and Structural Characteristics

N-Phenylphosphoric triamide, systematically named as phosphoric triamide-N-phenyl, belongs to the class of organophosphorus compounds. Its molecular formula is , with a molecular weight of 171.14 g/mol . The structure consists of a central phosphorus atom bonded to three amide groups () and a phenyl ring, conferring both polar and aromatic characteristics.

The compound’s IUPAC name, N-phenylphosphoric triamide, reflects its substitution pattern, where the phenyl group is directly attached to the phosphorus center. Key synonyms include:

Applications in Agricultural and Industrial Contexts

Pharmaceutical Intermediate

The presence of both amide and phosphoryl groups makes N-phenylphosphoric triamide a candidate for synthesizing kinase inhibitors or prodrugs. Phosphoramidate derivatives are known for their role in nucleotide analogs, such as antiviral agents .

Research Gaps and Future Directions

Despite its potential, critical knowledge gaps persist:

-

Ecotoxicology: No data on aquatic or terrestrial organism toxicity

-

Long-Term Stability: Degradation pathways under environmental conditions uncharacterized

-

Structure-Activity Relationships: Comparison with nitro- and alkyl-substituted analogs needed

Prioritizing these areas could unlock applications in sustainable agriculture and targeted drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume